molecular formula C12H14O4 B14609534 2-Phenoxyethyl 2-oxobutanoate CAS No. 60359-43-5

2-Phenoxyethyl 2-oxobutanoate

Cat. No.: B14609534
CAS No.: 60359-43-5
M. Wt: 222.24 g/mol
InChI Key: KZTUFJMTKNFKIJ-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 2-oxobutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a phenoxy group attached to an ethyl chain, which is further connected to a 2-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl 2-oxobutanoate typically involves the esterification of 2-oxobutanoic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyethyl 2-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Phenoxyethyl 2-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 2-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-phenoxyethanol and 2-oxobutanoic acid, which can further participate in metabolic pathways. The phenoxy group can interact with biological membranes, affecting their properties and functions.

Comparison with Similar Compounds

    2-Oxobutanoic acid: A related compound with similar chemical properties.

    Phenoxyacetic acid: Shares the phenoxy group but differs in the acetic acid moiety.

    Ethyl 2-oxobutanoate: Similar ester structure but lacks the phenoxy group.

Uniqueness: 2-Phenoxyethyl 2-oxobutanoate is unique due to the combination of the phenoxy group and the 2-oxobutanoate moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

60359-43-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-phenoxyethyl 2-oxobutanoate

InChI

InChI=1S/C12H14O4/c1-2-11(13)12(14)16-9-8-15-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

InChI Key

KZTUFJMTKNFKIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

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